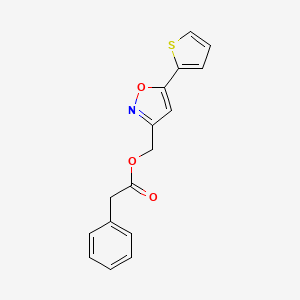

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-phenylacetate

Description

Properties

IUPAC Name |

(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 2-phenylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3S/c18-16(9-12-5-2-1-3-6-12)19-11-13-10-14(20-17-13)15-7-4-8-21-15/h1-8,10H,9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRQWRIPSEDLZOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)OCC2=NOC(=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-phenylacetate typically involves the formation of the thiophene and isoxazole rings followed by their coupling with the phenylacetate group. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . Isoxazole derivatives can be synthesized through cycloaddition reactions involving nitrile oxides and alkenes .

Industrial Production Methods: Industrial production of such compounds often involves optimizing these synthetic routes for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-phenylacetate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The isoxazole ring can be reduced to form isoxazolines.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents like bromine or chlorinating agents under controlled conditions.

Major Products:

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Isoxazoline derivatives.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds with potential biological activity .

Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents .

Medicine: The compound and its derivatives are explored for their therapeutic potential, including anti-inflammatory, anticancer, and antiviral activities .

Industry: In the industrial sector, the compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs) .

Mechanism of Action

The mechanism of action of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-phenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene and isoxazole rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Thiazol-5-ylmethyl Carbamates (Pharmacopeial Forum PF 43(1))

Several thiazol-5-ylmethyl carbamates are documented in Pharmacopeial Forum entries (Evidences 6–8). These compounds share a thiazole ring (a sulfur- and nitrogen-containing heterocycle) but differ in substituents and appended groups. For example:

- Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-ethoxycarbonylamino-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate (): Features a thiazole core with a hydroxy-substituted hexane backbone and ureido groups.

- Thiazol-5-ylmethyl (2S,3S,5S)-(5-isobutoxycarbonylamino)-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate (): Includes an isobutoxycarbonylamino group, enhancing lipophilicity compared to ethoxy derivatives.

Key Differences :

- Heterocyclic Core : The target compound’s isoxazole-thiophene system may exhibit distinct electronic properties compared to thiazole derivatives due to differences in heteroatom composition (O/N vs. S/N).

Benzoxazole and Thiazolidin Derivatives ()

A synthetic route for 2-(5-benzoxazol-2-ylamino)-1H-tetrazol-1-yl)-N(4-oxo-3-phenyl thiazolidin-2-ylidene)acetohydrazide is described (). While structurally distinct, this compound shares features such as:

- A benzoxazole core (fused benzene-oxazole).

- A thiazolidin ring (saturated thiazole with a ketone group).

Comparison Insights :

- Synthetic Methodology: The use of ethanol for recrystallization () suggests moderate polarity, a property likely shared with the target compound due to its ester and aromatic groups.

- Bioactivity Potential: Thiazolidin derivatives are associated with antimicrobial and anti-inflammatory activity, hinting at possible applications for the target compound if similar pathways are explored .

Data Table: Structural and Functional Comparison

*Molecular formulas estimated based on structural descriptions.

Research Findings and Limitations

- Pharmacological Data Gap : The evidence lacks explicit bioactivity or pharmacokinetic data for the target compound. Comparisons are inferred from structural analogs in Pharmacopeial entries (Evidences 6–8), which are likely drug intermediates.

- Synthetic Challenges : The synthesis of isoxazole-thiophene systems may require specialized coupling reactions, contrasting with the carbamate-forming routes described for thiazole derivatives.

Biological Activity

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-phenylacetate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its synthesis, biological properties, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of 299.3 g/mol. The structure includes an isoxazole ring substituted with a thiophene moiety and an ester functional group, which may contribute to its biological activity.

Antimicrobial Activity

Recent studies have indicated that derivatives of isoxazole compounds exhibit significant antimicrobial properties. For instance, various isoxazole derivatives have been screened for their antibacterial activity, showing moderate to excellent efficacy against several bacterial strains. While specific data on this compound remains limited, its structural similarities to other active compounds suggest potential antimicrobial effects.

Antitumor Activity

Compounds containing isoxazole rings have been reported as potential inhibitors of cancer cell proliferation. A related study demonstrated that certain thiophene-containing compounds exhibited anti-tumor activities against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The mechanism often involves the inhibition of key signaling pathways such as PI3K/Akt/mTOR, which are critical in cancer cell survival and proliferation.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Example A | A549 | 0.20 ± 0.05 | PI3K/mTOR inhibition |

| Example B | MCF-7 | 1.25 ± 0.11 | Apoptosis induction |

| Example C | HeLa | 1.03 ± 0.24 | Cell cycle arrest |

Anti-inflammatory Effects

Some studies suggest that isoxazole derivatives can modulate inflammatory responses. Compounds similar to this compound may interact with inflammatory pathways, potentially reducing cytokine release and promoting anti-inflammatory effects.

Case Studies and Research Findings

- Synthesis and Evaluation : In a recent synthesis study, various isoxazole derivatives were prepared and evaluated for their biological activities. The findings indicated that modifications on the thiophene ring significantly impacted the compound's efficacy against microbial strains.

- In Vivo Studies : Animal models have been utilized to assess the therapeutic potential of similar compounds in vivo. These studies often reveal insights into pharmacokinetics and bioavailability, critical for understanding how this compound might perform in clinical settings.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-phenylacetate, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves a multi-step approach:

Isoxazole Ring Formation : Cycloaddition of nitrile oxides with dipolarophiles (e.g., thiophene derivatives) under reflux conditions in solvents like ethanol or acetonitrile .

Esterification/Coupling : The isoxazole intermediate is coupled with 2-phenylacetyl chloride or activated esters using coupling agents (e.g., DCC/DMAP) in anhydrous conditions .

- Optimization : Reaction parameters like temperature (40–80°C), solvent polarity, and catalyst loading are systematically varied. For example, refluxing in ethanol with sodium acetate improves yield and purity .

Q. How is the structural identity of this compound confirmed post-synthesis?

- Methodological Answer : A combination of analytical techniques is used:

- Nuclear Magnetic Resonance (NMR) : H and C NMR verify substituent positions (e.g., thiophene protons at δ 6.8–7.2 ppm, isoxazole C-3 at ~160 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H] at m/z 342.08) .

- X-ray Crystallography : Optional for absolute configuration determination .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in biological activity data for this compound?

- Methodological Answer :

- Dose-Response Studies : Replicate assays (e.g., IC measurements in cancer cell lines) are conducted to validate potency variations .

- Target Specificity Profiling : Use kinase/GPCR panels to identify off-target effects that may explain inconsistent bioactivity .

- Metabolite Analysis : LC-MS/MS identifies active/inactive metabolites that alter observed effects .

Q. How do electronic effects of substituents (e.g., thiophene vs. phenyl groups) influence the compound's reactivity in further derivatization?

- Methodological Answer :

- Computational Modeling : DFT calculations predict electron density distribution; the thiophene’s electron-rich nature enhances electrophilic substitution at the 5-position of the isoxazole .

- Experimental Validation : Compare reaction rates in halogenation (e.g., NBS in CCl) for thiophene-containing vs. phenyl analogs .

Q. What experimental designs are recommended for studying the environmental fate of this compound?

- Methodological Answer :

- Hydrolysis Studies : Incubate the compound at varying pH (1–13) and temperatures (25–60°C) to assess ester stability. Use HPLC to quantify degradation products .

- Photolysis Experiments : Expose to UV light (254 nm) in aqueous/organic solvents; monitor via UV-Vis spectroscopy and MS for byproducts .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.